molecular formula C8H16N2O4S B1680955 Serylmethionine CAS No. 3227-09-6

Serylmethionine

Cat. No.: B1680955
CAS No.: 3227-09-6
M. Wt: 236.29 g/mol
InChI Key: PBUXMVYWOSKHMF-WDSKDSINSA-N
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Biochemical Analysis

Biochemical Properties

Serylmethionine is a secondary metabolite. It is involved in various metabolic pathways, particularly as a methyl donor. These methylation reactions play essential roles in regulating gene expression, chromatin structure, and cellular signaling pathways.

Cellular Effects

It is known that methionine, a component of this compound, plays a crucial role in various metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound is not well characterized. It is known that methionine, a component of this compound, acts as a methyl donor in numerous cellular methylation reactions . These methylation reactions play essential roles in regulating gene expression, chromatin structure, and cellular signaling pathways .

Temporal Effects in Laboratory Settings

It is known that methionine, a component of this compound, is involved in various metabolic pathways .

Dosage Effects in Animal Models

It is known that methionine, a component of this compound, is involved in various metabolic pathways .

Metabolic Pathways

This fundamental biochemical pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Transport and Distribution

It is known that methionine, a component of this compound, is involved in various metabolic pathways .

Subcellular Localization

It is known that methionine, a component of this compound, is involved in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Serylmethionine can be synthesized through peptide coupling reactions involving serine and methionine. The typical synthetic route involves the activation of the carboxyl group of methionine, followed by coupling with the amino group of serine under controlled conditions . Common reagents used in this process include carbodiimides and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using proteases or chemical synthesis through solid-phase peptide synthesis (SPPS). The choice of method depends on the desired purity and scale of production .

Chemical Reactions Analysis

Types of Reactions

Serylmethionine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Serylmethionine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Serylmethionine is unique due to the presence of both serine and methionine, which allows it to participate in a wide range of biochemical reactions. The sulfur atom in methionine provides additional reactivity, making this compound a versatile compound in various research applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-15-3-2-6(8(13)14)10-7(12)5(9)4-11/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUXMVYWOSKHMF-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186018
Record name Serylmethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Serylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3227-09-6
Record name L-Seryl-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3227-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Serylmethionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003227096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Serylmethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Serylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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